2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide
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Overview
Description
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a methoxyphenyl group, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is typically synthesized through a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor. The methoxyphenyl group is then introduced via an electrophilic aromatic substitution reaction.
The purine derivative is synthesized separately through a series of condensation reactions involving formamide and other suitable reagents. The final step involves coupling the piperazine derivative with the purine derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under controlled reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups in the purine ring can be reduced to form alcohols.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives.
Scientific Research Applications
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets. It acts as a ligand for alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes . The compound’s structure allows it to bind to these receptors with high affinity, leading to changes in receptor conformation and subsequent signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Trazodone: An arylpiperazine-based alpha1-adrenergic receptor antagonist.
Naftopidil: Another alpha1-adrenergic receptor antagonist with a similar structure.
Urapidil: A compound with a similar mechanism of action, used to treat hypertension.
Uniqueness
2-(8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide stands out due to its unique combination of a piperazine ring, methoxyphenyl group, and purine derivative. This structure provides it with distinct binding properties and therapeutic potential, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O4/c1-24-19-18(20(30)25(2)21(24)31)28(12-16(22)29)17(23-19)13-26-8-10-27(11-9-26)14-4-6-15(32-3)7-5-14/h4-7H,8-13H2,1-3H3,(H2,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMFAZHUFMJRNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=C(C=C4)OC)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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